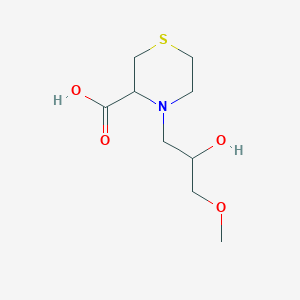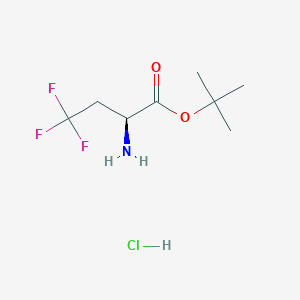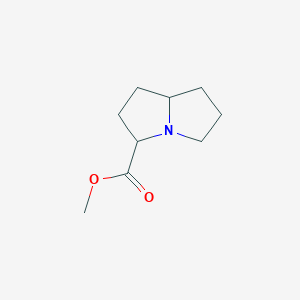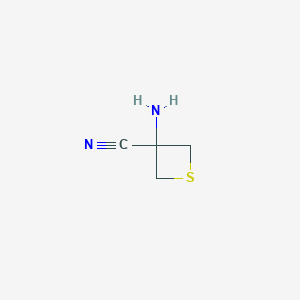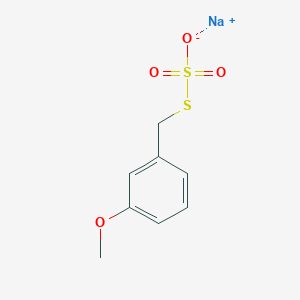
Sodium S-(3-methoxybenzyl) sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium S-(3-methoxybenzyl) sulfurothioate is a sulfur-containing organic compound known for its stability and moisture resistance. It belongs to the class of Bunte salts, which are widely used as thiolating agents in organic synthesis. These compounds are valuable intermediates in the preparation of various sulfur-containing compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(3-methoxybenzyl) sulfurothioate typically involves the reaction of 3-methoxybenzyl chloride with sodium thiosulfate. The reaction is carried out in an aqueous medium under basic conditions, usually at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous stirring and controlled addition of reactants to ensure complete conversion. The final product is obtained through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium S-(3-methoxybenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
Sodium S-(3-methoxybenzyl) sulfurothioate has diverse applications in scientific research:
Chemistry: It is used as a thiolating agent in the synthesis of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms involving sulfur transfer.
Industry: It is used in the production of agrochemicals and materials with specific sulfur functionalities.
Mécanisme D'action
The mechanism of action of sodium S-(3-methoxybenzyl) sulfurothioate involves the transfer of the sulfur atom to various substrates. This transfer is facilitated by the nucleophilic attack of the sulfur atom on electrophilic centers in the substrate. The compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the substrate.
Comparaison Avec Des Composés Similaires
- Sodium S-benzyl sulfurothioate
- Sodium S-methyl sulfurothioate
- Sodium S-ethyl sulfurothioate
Comparison: Sodium S-(3-methoxybenzyl) sulfurothioate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and stability. Compared to sodium S-benzyl sulfurothioate, it may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The methoxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C8H9NaO4S2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
sodium;1-methoxy-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-3-7(5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
BYFFYFYGDSBZRQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC(=C1)CSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


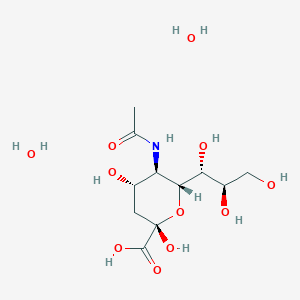
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
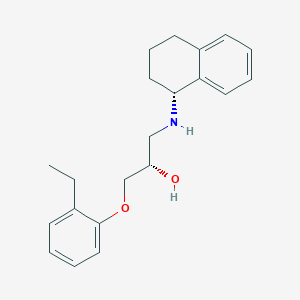

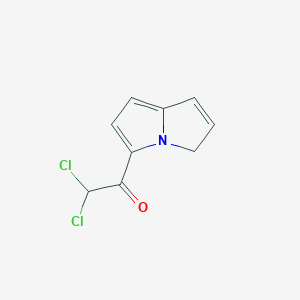
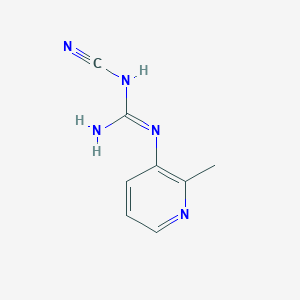
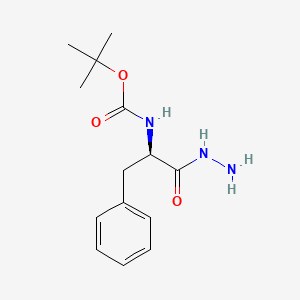
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
